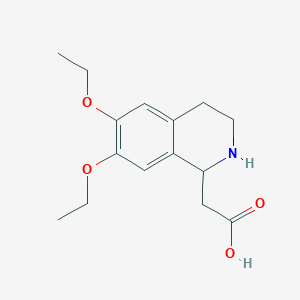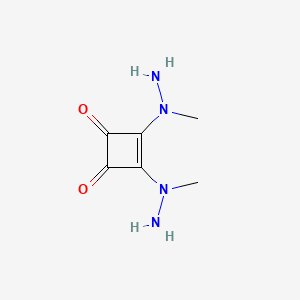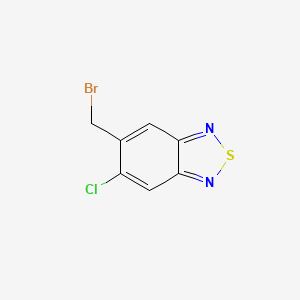![molecular formula C6H8N6S2 B1607861 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole CAS No. 23988-58-1](/img/structure/B1607861.png)
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Vue d'ensemble
Description
“3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C6H8N6S2 and a molecular weight of 228.3 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 228.3 .Applications De Recherche Scientifique
Pharmaceutical Chemistry
Triazole derivatives, including the compound , are significant in pharmaceutical chemistry . They exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For instance, compounds like ketoconazole and fluconazole, which have a triazole structure, have been developed and proven effective .
Anticancer Agents
Some 1,2,4-triazole derivatives have shown promising results as anticancer agents . In a study, novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines. Some of these compounds showed promising cytotoxic activity .
Agrochemicals
Triazoles are also used in agrochemistry . Their unique structure allows them to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazoles have important application value . Their unique structure facilitates the formation of a variety of non-covalent bonds, which is beneficial in this field .
Corrosion Inhibitors
Triazoles have been successfully used as corrosion inhibitors in radiators and cooling systems . They make excellent ligands for iron and other metals, which makes them effective in preventing corrosion .
Antimicrobial Agents
Triazole derivatives have significant antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Antiviral Agents
Compounds containing triazole have shown anti-HIV properties . This opens up possibilities for their use in the development of antiviral drugs .
Antitubercular Agents
Triazole derivatives have also shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Mécanisme D'action
Target of Action
The primary target of the compound 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole is mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for coloration in various organisms. Inhibiting this enzyme can lead to decreased melanin production, which is useful in treating conditions like hyperpigmentation .
Mode of Action
The compound interacts with its target, mushroom tyrosinase, by binding to the enzyme and inhibiting its activity . This interaction results in a decrease in melanin production.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the activity of tyrosinase . This inhibition disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin production. The downstream effect is a reduction in melanin synthesis, which can lead to a decrease in pigmentation.
Pharmacokinetics
The compound’s solubility, stability, and bioavailability are crucial factors that influence its pharmacokinetic profile .
Result of Action
The primary result of the compound’s action is the inhibition of mushroom tyrosinase, leading to a decrease in melanin production . This can result in a reduction of pigmentation, which is beneficial in the treatment of hyperpigmentation disorders. Furthermore, the compound has shown significant inhibitory activity, with one derivative exhibiting 3500 times more activity compared to the standard drug kojic acid .
Safety and Hazards
Propriétés
IUPAC Name |
5-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S2/c1(13-5-7-3-9-11-5)2-14-6-8-4-10-12-6/h3-4H,1-2H2,(H,7,9,11)(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUPCFJTNCKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCSC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370774 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole | |
CAS RN |
23988-58-1 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)
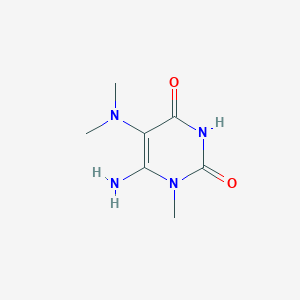
![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
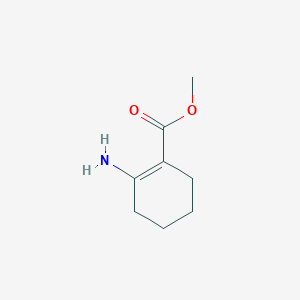
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)

